molecular formula C8H8F3NO B12853645 2-Fluoro-6-(2,2-difluoroethoxy)aniline

2-Fluoro-6-(2,2-difluoroethoxy)aniline

Cat. No.: B12853645
M. Wt: 191.15 g/mol
InChI Key: YTYSLRNYADCZBW-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2,2-difluoroethoxy)aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with:

  • An amino group (-NH₂) at position 1.
  • A fluorine atom (-F) at position 2.
  • A 2,2-difluoroethoxy group (-OCH₂CF₂) at position 6.

The compound’s fluorinated substituents enhance its lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical synthesis.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-6-fluoroaniline

InChI

InChI=1S/C8H8F3NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2

InChI Key

YTYSLRNYADCZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of 2-Fluoro-6-(2,2-difluoroethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as distillation and crystallization, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-6-(2,2-difluoroethoxy)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity and the alteration of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 2-Fluoro-6-(2,2-difluoroethoxy)aniline with five structurally related compounds, highlighting differences in substituents, molecular formulas, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Storage Conditions References
2-Fluoro-6-(2,2-difluoroethoxy)aniline C₈H₈F₃NO ~199.15 (calculated) -F (2), -OCH₂CF₂ (6) Agrochemical intermediates Cool, dry, inert atmosphere
2-Fluoro-6-(2-methoxyethoxy)aniline C₉H₁₂FNO₂ 185.20 -F (2), -OCH₂CH₂OCH₃ (6) Laboratory reagent Room temperature
2-(2,2-Difluoroethoxy)-6-trifluoromethyl-aniline C₉H₈F₅NO 241.16 -OCH₂CF₂ (2), -CF₃ (6) Herbicide synthesis (e.g., Penoxsulam) Not specified
4-(2,2-Difluoroethoxy)aniline C₈H₉F₂NO 173.16 -OCH₂CF₂ (4) Research applications Not specified
2-(Difluoromethylsulphonyl)-6-fluoroaniline C₇H₆F₃NO₂S ~225.19 (calculated) -F (6), -SO₂CF₂H (2) Pharmaceutical synthesis Cool, ventilated area
Key Observations:

Fluorination Impact: The 2,2-difluoroethoxy group in the target compound increases electron-withdrawing effects compared to methoxyethoxy (in C₉H₁₂FNO₂), enhancing stability in reactive environments . The trifluoromethyl (-CF₃) substituent in C₉H₈F₅NO significantly elevates molecular weight (241.16 g/mol) and lipophilicity, favoring agrochemical applications .

Functional Group Diversity: The sulphonyl group (-SO₂CF₂H) in C₇H₆F₃NO₂S introduces polar characteristics, expanding utility in drug discovery .

Biological Activity

2-Fluoro-6-(2,2-difluoroethoxy)aniline is an organic compound characterized by a fluoro-substituted aniline structure with a difluoroethoxy group. Its unique combination of fluorinated groups enhances its chemical stability and reactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The chemical formula of 2-Fluoro-6-(2,2-difluoroethoxy)aniline is C10_{10}H9_{9}F3_{3}NO. The molecular structure features:

  • A fluorine atom at the 2-position of the aniline ring.
  • A difluoroethoxy substituent at the 6-position.

This structural configuration contributes to its lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Synthesis

The synthesis of 2-fluoro-6-(2,2-difluoroethoxy)aniline typically involves several key steps:

  • Nitration of the aniline precursor.
  • Fluorination at the desired positions.
  • Etherification to introduce the difluoroethoxy group.

These reactions are fundamental for synthesizing more complex organic molecules and exploring their biological activity.

Studies suggest that 2-fluoro-6-(2,2-difluoroethoxy)aniline interacts with various biological targets, potentially modulating their activities. The difluoroethoxy group enhances its ability to penetrate cell membranes and may interact with enzymes or receptors within cells. This interaction can lead to significant biological effects, including cytotoxicity in cancer cells .

Biological Targets

Research has identified several potential biological targets for 2-fluoro-6-(2,2-difluoroethoxy)aniline:

  • Topoisomerase II (Topo II) : The compound has been studied for its ability to act as a Topo II poison, which is crucial in cancer therapy. In vitro studies demonstrated that derivatives of this compound exhibit promising cytotoxicity against various cancer cell lines .
  • Enzymatic Interactions : The compound may also influence other enzymatic pathways due to its structural properties, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of 2-fluoro-6-(2,2-difluoroethoxy)aniline:

  • Cytotoxicity Studies : In a study evaluating various derivatives, compounds similar to 2-fluoro-6-(2,2-difluoroethoxy)aniline showed IC50_{50} values ranging from 7.3 μM to over 100 μM against different cancer cell lines . These findings indicate varying degrees of potency depending on structural modifications.
    Compound NameIC50_{50} (μM)Mechanism
    ARN1626730 ± 6Topo II Poison
    ARN241397.3 ± 1.5Improved Topo II Inhibition
    Etoposide120 ± 10Standard Topo II Poison
  • Dynamic Docking Simulations : Computational models have suggested that the binding affinity of these compounds to Topo II is influenced by their fluorinated groups, enhancing lipophilicity and interaction strength .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that compounds with similar structures exhibit good solubility and metabolic stability, which are critical for therapeutic applications .

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